1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a mercapto group and a dimethylphenyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core. The mercapto group is introduced through a nucleophilic substitution reaction using thiourea, followed by oxidation to form the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form thioethers or thioesters.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and dimethylformamide, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of target proteins and disrupting cell cycle progression . Additionally, it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of mitochondrial membrane potential .
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.
Thiazolecarboxamides: These compounds contain a thiazole ring with a carboxamide group and exhibit different chemical and biological properties compared to pyrazolo[3,4-d]pyrimidine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-7-4-3-5-10(8(7)2)17-11-9(6-14-17)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNCDUHDUTXDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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